Cas no 332103-69-2 (8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 8-(hexahydro-1H-azepin-1-yl)-3,7-dihydro-7-[2-hydroxy-3-(1-methylethoxy)propyl]-3-methyl-
- 8-(azepan-1-yl)-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione
- Oprea1_318983
- 8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(1-AZEPANYL)-7-(2-HO-3-ISOPROPOXYPROPYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- F0403-0040
- 332103-69-2
- NCGC00286437-01
- SR-01000443066-1
- AKOS000577944
- SR-01000443066
- AG-690/13701534
- 8-(1-azepanyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Oprea1_732317
- AB00137724-02
- AKOS024302706
- 8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: 1S/C18H29N5O4/c1-12(2)27-11-13(24)10-23-14-15(21(3)18(26)20-16(14)25)19-17(23)22-8-6-4-5-7-9-22/h12-13,24H,4-11H2,1-3H3,(H,20,25,26)
- InChI Key: SZVLUJRZRUKFJN-UHFFFAOYSA-N
- SMILES: N1(CC(O)COC(C)C)C2=C(N(C)C(=O)NC2=O)N=C1N1CCCCCC1
Computed Properties
- Exact Mass: 379.22195442g/mol
- Monoisotopic Mass: 379.22195442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.9Ų
- XLogP3: 1
8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0403-0040-5mg |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-10mg |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-1mg |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-3mg |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-4mg |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-2μmol |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-2mg |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-5μmol |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0403-0040-10μmol |
8-(azepan-1-yl)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
332103-69-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on 8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Introduction to 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 332103-69-2)
8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 332103-69-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the purine family and exhibits a unique structure that includes an azepane ring, a hydroxyl group, and an isopropoxy substituent. These structural features contribute to its potential therapeutic applications and biological activities.
The chemical structure of 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is characterized by its intricate arrangement of functional groups. The azepane ring provides a flexible backbone that can interact with various biological targets, while the hydroxyl and isopropoxy groups enhance its solubility and stability. The purine core is a well-known scaffold in medicinal chemistry due to its involvement in numerous biological processes, including nucleic acid metabolism and signaling pathways.
Recent studies have highlighted the potential of this compound in various therapeutic areas. One notable application is its use as an adenosine receptor modulator. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating cardiovascular function, inflammation, and pain perception. 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to exhibit selective binding to specific adenosine receptor subtypes, making it a promising candidate for the development of novel drugs targeting these receptors.
In addition to its adenosine receptor activity, this compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This suggests that 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have also been studied extensively. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life in animal models. These properties are essential for the development of orally administered drugs with sustained therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results from phase I trials have shown that it is well-tolerated at various dose levels and does not exhibit significant adverse effects. These findings are encouraging and pave the way for further clinical development.
Beyond its therapeutic applications, 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has also been used as a research tool to investigate the structure-function relationships of adenosine receptors. Its unique chemical structure allows researchers to probe the binding sites and signaling pathways associated with these receptors in greater detail.
In conclusion, 8-(Azepan-1-yl)-7-(2-hydroxy-3-(propan-2-yloxy)propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 332103-69-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel treatments for various diseases.
332103-69-2 (8-(azepan-1-yl)-7-2-hydroxy-3-(propan-2-yloxy)propyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)



